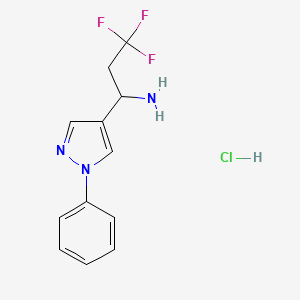

3,3,3-三氟-1-(1-苯基-1H-吡唑-4-基)丙-1-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C12H16ClN3 . It belongs to a class of compounds known as trifluoromethyl group-containing drugs . Trifluoromethyl group-containing drugs have been found to exhibit numerous pharmacological activities .

Molecular Structure Analysis

The molecular structure of “3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride” can be analyzed using techniques such as 1H, 13C, and 19F nuclear magnetic resonance spectroscopy . The structure of similar compounds has been confirmed using Nuclear Overhauser Effect Spectroscopy .科学研究应用

杂环化合物合成

一项研究强调了在生物活性酰胺和胺的改性中使用与 3,3,3-三氟-1-(1-苯基-1H-吡唑-4-基)丙-1-胺盐酸盐结构相似的化合物。这种改性导致形成含氟杂环 3-甲基-1-苯基吡唑-5-酮衍生物,展示了该化合物在创建具有潜在生物活性的结构多样化合物库中的相关性 (Sokolov & Aksinenko,2012)。

先进材料合成

对改性有各种胺化合物的聚乙烯醇/丙烯酸水凝胶的研究(包括与 3,3,3-三氟-1-(1-苯基-1H-吡唑-4-基)丙-1-胺相关的结构)证明了增加的热稳定性和有希望的生物活性。预计这些改性聚合物具有医学应用,表明该化合物在材料科学中的潜力 (Aly & El-Mohdy,2015)。

荧光应用

从目标化合物衍生的含有构象受限吡唑基芘 (Pyrazoolympicene) 生色团的高荧光染料的合成,在溶液中显示出明亮的荧光,并且由于质子化后发射光谱发生实质性变化,因此在强酸性环境中具有作为传感器的潜力。这表明该化合物在开发用于传感应用的荧光材料中的应用 (Wrona-Piotrowicz 等,2022)。

生物活性筛选

与 3,3,3-三氟-1-(1-苯基-1H-吡唑-4-基)丙-1-胺结构相似的前体用于合成 4-氨基取代的吡唑并[1,5-a][1,3,5]三嗪-2-胺。在生物活性筛选过程中,其中一些化合物被鉴定为 CGRP 受体拮抗剂,证明了该化合物在药学化学中开发新药剂的作用 (Lim、Dolzhenko & Dolzhenko,2014)。

未来方向

The future directions for “3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride” could involve further exploration of its potential pharmacological effects. Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that “3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride” may also have potential therapeutic applications.

作用机制

Target of Action

Compounds with a trifluoromethyl group have shown improved drug potency toward the reverse transcriptase enzyme .

Mode of Action

It is known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Compounds with similar structures have been reported to exhibit neuroprotective potency against low potassium-induced apoptosis in cerebellar granule neurons .

Pharmacokinetics

The compound’s unique properties have made it increasingly prevalent in scientific research.

Result of Action

Similar compounds have shown neuroprotective effects .

Action Environment

Environmental factors can significantly impact the action, efficacy, and stability of 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride. The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

属性

IUPAC Name |

3,3,3-trifluoro-1-(1-phenylpyrazol-4-yl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3.ClH/c13-12(14,15)6-11(16)9-7-17-18(8-9)10-4-2-1-3-5-10;/h1-5,7-8,11H,6,16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVAKJBOFNZGHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C(CC(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(6-chlorobenzo[d]thiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2966887.png)

![4-tert-butyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2966888.png)

![N-(2,4-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2966889.png)

![2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2966894.png)

![2-Fluoro-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2966896.png)

![2-methyl-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2966898.png)

![3-(2-Chlorophenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2966902.png)

![7,8-dimethoxy-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2966903.png)

![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis](/img/structure/B2966908.png)